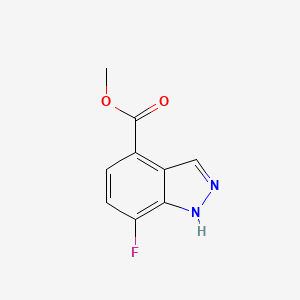

Methyl 7-fluoro-1H-indazole-4-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 7-fluoro-1H-indazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O2/c1-14-9(13)5-2-3-7(10)8-6(5)4-11-12-8/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBYSPIOLQQDIAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C=NNC2=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00731549 | |

| Record name | Methyl 7-fluoro-1H-indazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00731549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1079993-19-3 | |

| Record name | Methyl 7-fluoro-1H-indazole-4-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1079993-19-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 7-fluoro-1H-indazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00731549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of Methyl 7-fluoro-1H-indazole-4-carboxylate

Introduction

Methyl 7-fluoro-1H-indazole-4-carboxylate is a key heterocyclic building block in medicinal chemistry and drug discovery. The indazole scaffold is recognized as a "privileged structure," frequently appearing in a diverse range of pharmacologically active compounds.[1] The incorporation of a fluorine atom at the 7-position can significantly enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[2][3] This guide provides an in-depth examination of a robust and logical synthetic pathway to this compound, designed for researchers and professionals in the field of organic synthesis and drug development.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of the target molecule suggests a multi-step pathway commencing from readily available starting materials. The core strategy involves the initial construction of the fluorinated indazole ring system, followed by the introduction of the carboxylate functionality at the 4-position, and concluding with the esterification to the desired methyl ester.

Target [label="this compound"]; Carboxylic_Acid [label="7-fluoro-1H-indazole-4-carboxylic acid"]; Indazole_Core [label="7-fluoro-1H-indazole"]; Starting_Material [label="2-fluoro-6-methylaniline"];

Target -> Carboxylic_Acid [label="Esterification"]; Carboxylic_Acid -> Indazole_Core [label="Carboxylation"]; Indazole_Core -> Starting_Material [label="Diazotization & Cyclization"]; }

Caption: Retrosynthetic pathway for this compound.Part 1: Synthesis of the 7-Fluoro-1H-indazole Core

The synthesis of the 7-fluoro-1H-indazole core is a critical first stage. A common and effective method begins with 2-fluoro-6-methylaniline, proceeding through a diazotization and subsequent intramolecular cyclization.

Step 1: Acetylation of 2-Fluoro-6-methylaniline

The initial step involves the protection of the amino group via acetylation. This is a standard procedure to moderate the reactivity of the aniline and to facilitate the subsequent cyclization.

Experimental Protocol:

-

To a stirred solution of 2-fluoro-6-methylaniline (1.0 eq) in ethyl acetate, cool the mixture to 0°C.

-

Slowly add acetic anhydride (1.0 eq) dropwise, ensuring the temperature does not exceed 5°C.

-

Stir the reaction mixture for 30 minutes at this temperature.

-

Remove the solvent under reduced pressure to yield 2-fluoro-6-methylphenylacetamide.

Step 2: Diazotization and Intramolecular Cyclization

The acetylated intermediate undergoes diazotization using an alkyl nitrite, followed by an in-situ intramolecular cyclization to form the indazole ring.

Experimental Protocol:

-

Dissolve 2-fluoro-6-methylphenylacetamide (1.0 eq) in toluene.

-

Add acetic acid (catalytic amount) and acetic anhydride (small excess).

-

Heat the mixture and slowly add isoamyl nitrite dropwise.

-

After the addition is complete, continue heating for 30 minutes.

-

Remove the solvent under reduced pressure to obtain 1-acetyl-7-fluoro-1H-indazole.

Step 3: Deacetylation

The final step in forming the core is the removal of the acetyl protecting group.

Experimental Protocol:

-

Dissolve 1-acetyl-7-fluoro-1H-indazole (1.0 eq) in anhydrous methanol.

-

Add ammonia solution and heat the mixture to 40°C for 2 hours.

-

Remove the solvent under reduced pressure, cool the residue to induce precipitation, and collect the solid 7-fluoro-1H-indazole by filtration.

Aniline [label="2-fluoro-6-methylaniline"]; Acetylated_Aniline [label="2-fluoro-6-methylphenylacetamide"]; Acetyl_Indazole [label="1-acetyl-7-fluoro-1H-indazole"]; Indazole [label="7-fluoro-1H-indazole"];

Aniline -> Acetylated_Aniline [label="Acetic Anhydride"]; Acetylated_Aniline -> Acetyl_Indazole [label="Isoamyl Nitrite,\nAcetic Acid"]; Acetyl_Indazole -> Indazole [label="Ammonia,\nMethanol"]; }

Caption: Synthesis of the 7-fluoro-1H-indazole core.Part 2: Introduction of the Carboxylate Group at the C4-Position

With the 7-fluoro-1H-indazole core in hand, the next critical transformation is the introduction of a carboxylic acid at the 4-position. While direct C-H carboxylation can be challenging, a common strategy involves the synthesis of the corresponding carboxylic acid from a suitable precursor. In this case, we will consider the synthesis of the isomeric 4-fluoro-1H-indazole-7-carboxylic acid as a representative example of indazole carboxylation, as direct synthesis data for the 7-fluoro-4-carboxylic acid is less common. The principles remain transferable.

A plausible route to the precursor, 7-fluoro-1H-indazole-4-carboxylic acid, would likely involve a starting material already bearing the necessary functional groups for cyclization and subsequent modification.

Part 3: Esterification to this compound

The final step in the synthesis is the esterification of the 7-fluoro-1H-indazole-4-carboxylic acid to its corresponding methyl ester. This is a standard and high-yielding transformation in organic chemistry.

Fischer-Speier Esterification

A classic and reliable method for this conversion is the Fischer-Speier esterification, which involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst.

Experimental Protocol:

-

Suspend 7-fluoro-1H-indazole-4-carboxylic acid (1.0 eq) in an excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid or hydrochloric acid.

-

Reflux the reaction mixture for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution).

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Carboxylic_Acid [label="7-fluoro-1H-indazole-4-carboxylic acid"]; Methyl_Ester [label="this compound"];

Carboxylic_Acid -> Methyl_Ester [label="Methanol,\nH+ (catalyst)"]; }

Caption: Final esterification step.Quantitative Data Summary

| Step | Starting Material | Reagents | Product | Typical Yield |

| 1 | 2-fluoro-6-methylaniline | Acetic anhydride | 2-fluoro-6-methylphenylacetamide | ~84% |

| 2 | 2-fluoro-6-methylphenylacetamide | Isoamyl nitrite, Acetic acid | 1-acetyl-7-fluoro-1H-indazole | ~72% |

| 3 | 1-acetyl-7-fluoro-1H-indazole | Ammonia, Methanol | 7-fluoro-1H-indazole | ~70% |

| 4 | 7-fluoro-1H-indazole-4-carboxylic acid | Methanol, H₂SO₄ | This compound | >90% (Estimated) |

Conclusion

The synthetic pathway detailed in this guide provides a robust and logical approach to this compound. By leveraging well-established reactions such as diazotization, cyclization, and esterification, researchers can efficiently access this valuable building block for drug discovery and development. The provided protocols offer a solid foundation for practical application in the laboratory, with the understanding that optimization of reaction conditions may be necessary depending on the specific scale and equipment used.

References

- 1. benchchem.com [benchchem.com]

- 2. Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide [organic-chemistry.org]

- 3. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C [pubs.rsc.org]

Methyl 7-fluoro-1H-indazole-4-carboxylate CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Methyl 7-fluoro-1H-indazole-4-carboxylate, a key building block in modern medicinal chemistry. We will delve into its chemical identity, molecular structure, synthesis, and pivotal role as a pharmaceutical intermediate. This document is intended to serve as a practical resource, blending established scientific principles with actionable insights for laboratory applications.

Core Compound Identification and Properties

This compound is a heterocyclic organic compound featuring an indazole core. The strategic placement of a fluorine atom at the 7-position and a methyl carboxylate group at the 4-position imparts unique electronic properties and reactivity, making it a valuable precursor in the synthesis of complex, biologically active molecules.[1][2]

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 1079993-19-3 | [3] |

| Molecular Formula | C₉H₇FN₂O₂ | [4] |

| Molecular Weight | 194.16 g/mol | [4] |

| IUPAC Name | This compound | [5] |

| Canonical SMILES | COC(=O)C1=CC=C(F)C2=C1C=NN2 | [5] |

| InChI Key | PBYSPIOLQQDIAR-UHFFFAOYSA-N | [1] |

| Physical Form | Solid (predicted) | [6] |

| Purity | Typically >97% | [4] |

Molecular Structure:

References

Spectroscopic Characterization of Methyl 7-fluoro-1H-indazole-4-carboxylate: A Technical Guide

Introduction

Methyl 7-fluoro-1H-indazole-4-carboxylate (CAS No: 1079993-19-3) is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The indazole scaffold is a well-established pharmacophore present in numerous therapeutic agents, and the introduction of a fluorine atom can profoundly influence the molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and bioavailability. As such, the precise and unambiguous structural elucidation of this compound is paramount for researchers in the field.

This technical guide provides an in-depth overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While a complete set of publicly available, experimentally verified spectra for this specific molecule is not readily accessible, this guide leverages established spectroscopic principles and data from structurally analogous compounds to provide a robust and scientifically grounded prediction of its spectral characteristics. This approach is designed to empower researchers, scientists, and drug development professionals with the necessary information to identify, characterize, and utilize this compound in their work.

The molecular structure of this compound is presented below:

Caption: 2D Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data for this compound are detailed below, based on the analysis of substituent effects and comparison with related indazole structures.[1][2]

¹H NMR (Proton NMR)

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton of the indazole ring, and the methyl ester protons. The fluorine atom at the 7-position will introduce characteristic splitting patterns (coupling) to the adjacent protons.

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~13.5 | br s | - | N1-H |

| ~8.20 | d | ~8.0 | H5 |

| ~7.40 | dd | ~8.0, ~4.0 | H6 |

| ~4.00 | s | - | -OCH₃ |

Interpretation and Causality:

-

N-H Proton: The proton on the indazole nitrogen (N1-H) is expected to be significantly deshielded and appear as a broad singlet at a high chemical shift (~13.5 ppm) due to its acidic nature and participation in hydrogen bonding with the DMSO solvent.

-

Aromatic Protons: The indazole ring contains two aromatic protons, H5 and H6. H5 is ortho to the electron-withdrawing carboxylate group and is expected to be the most deshielded of the aromatic protons, appearing as a doublet around 8.20 ppm. H6 is ortho to the fluorine atom and meta to the carboxylate group. It will be split by both H5 and the fluorine atom, resulting in a doublet of doublets around 7.40 ppm. The coupling constant to the fluorine atom (JHF) is expected to be around 4.0 Hz.

-

Methyl Protons: The three protons of the methyl ester group (-OCH₃) are in a shielded environment and will appear as a sharp singlet at approximately 4.00 ppm.

Caption: Predicted key ¹H-¹H COSY correlation.

¹³C NMR (Carbon NMR)

The ¹³C NMR spectrum will provide information about the carbon skeleton. The presence of the fluorine atom will cause the signal for the carbon to which it is attached (C7) to appear as a doublet with a large one-bond carbon-fluorine coupling constant (¹JCF).

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~165.0 | s | - | C=O |

| ~158.0 | d | ~250 | C7 |

| ~142.0 | s | - | C7a |

| ~135.0 | s | - | C3 |

| ~128.0 | s | - | C3a |

| ~125.0 | d | ~5 | C5 |

| ~118.0 | d | ~15 | C6 |

| ~110.0 | s | - | C4 |

| ~52.0 | s | - | -OCH₃ |

Interpretation and Causality:

-

Carbonyl Carbon: The ester carbonyl carbon (C=O) is expected to resonate at a downfield chemical shift of around 165.0 ppm.

-

Fluorinated Carbon (C7): The most notable feature will be the signal for C7, which is directly bonded to the fluorine atom. This carbon will be significantly deshielded and will appear as a doublet with a large coupling constant of approximately 250 Hz.

-

Other Aromatic Carbons: The chemical shifts of the other aromatic carbons are influenced by the substituents and their positions on the indazole ring. The carbon atoms of the pyrazole ring (C3, C3a, and C7a) will have distinct chemical shifts. The remaining carbons of the benzene ring (C4, C5, and C6) will also show characteristic signals, with C5 and C6 exhibiting smaller couplings to the fluorine atom.

-

Methyl Carbon: The methyl carbon of the ester group will be found at a characteristic upfield chemical shift of around 52.0 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, C-O, aromatic C-H, and C-F bonds.[3][4]

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3100 | Medium, Broad | N-H stretch |

| 3100-3000 | Weak | Aromatic C-H stretch |

| ~1720 | Strong | C=O stretch (ester) |

| ~1620, ~1500 | Medium | Aromatic C=C stretch |

| ~1250 | Strong | Asymmetric C-O stretch (ester) |

| ~1100 | Strong | Symmetric C-O stretch (ester) |

| ~1150 | Medium-Strong | C-F stretch |

Interpretation and Causality:

-

N-H Stretch: A broad absorption band in the region of 3300-3100 cm⁻¹ is characteristic of the N-H stretching vibration of the indazole ring, with the broadening due to hydrogen bonding.

-

C=O Stretch: A strong, sharp absorption band around 1720 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the conjugated aromatic ester.

-

C-O Stretches: Two strong bands are expected for the C-O stretching vibrations of the ester group, typically around 1250 cm⁻¹ (asymmetric) and 1100 cm⁻¹ (symmetric).[5]

-

Aromatic C=C and C-H Stretches: Medium intensity peaks in the 1620-1500 cm⁻¹ region are due to the C=C stretching vibrations within the aromatic rings. Weak absorptions just above 3000 cm⁻¹ are characteristic of aromatic C-H stretching.

-

C-F Stretch: A medium to strong absorption band around 1150 cm⁻¹ is expected for the C-F stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would likely lead to a detectable molecular ion peak and several characteristic fragment ions.

Predicted Mass Spectrometry Data (EI)

| m/z | Predicted Fragment |

| 194 | [M]⁺ (Molecular Ion) |

| 163 | [M - OCH₃]⁺ |

| 135 | [M - COOCH₃]⁺ |

| 108 | [C₇H₄FN]⁺ |

Interpretation and Causality:

-

Molecular Ion: The molecular ion peak ([M]⁺) is expected at an m/z value of 194, corresponding to the molecular weight of the compound (C₉H₇FN₂O₂).

-

Key Fragmentations:

-

Loss of a Methoxy Radical: A common fragmentation pathway for methyl esters is the loss of the methoxy radical (•OCH₃), which would result in a fragment ion at m/z 163.

-

Loss of the Carbomethoxy Group: Cleavage of the entire methyl carboxylate group (•COOCH₃) would lead to a fragment at m/z 135.

-

Indazole Ring Fragmentation: Further fragmentation of the indazole ring structure is expected, potentially leading to ions such as the fluorinated benzonitrile radical cation at m/z 108.

-

Caption: Predicted key fragmentation pathways in EI-MS.

Experimental Protocols

For researchers aiming to acquire experimental data for this compound, the following general protocols are recommended.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly on the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction and present the data as transmittance or absorbance versus wavenumber.

Mass Spectrometry

-

Sample Introduction: For a volatile and thermally stable compound, direct insertion or gas chromatography (GC) can be used as the inlet system. For less volatile samples, liquid chromatography (LC) coupled with an appropriate ionization source is suitable.

-

Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragment ions and a molecular ion. Electrospray Ionization (ESI) is a softer ionization technique that would likely produce a strong protonated molecular ion [M+H]⁺ at m/z 195.

-

Mass Analysis: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended to determine the accurate mass and elemental composition of the molecular ion and its fragments.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. The presented ¹H NMR, ¹³C NMR, IR, and MS data, derived from fundamental principles and comparative analysis with structurally related molecules, offer a solid foundation for the identification and structural verification of this important fluorinated indazole derivative. It is anticipated that this guide will serve as a valuable resource for researchers and scientists engaged in the synthesis, characterization, and application of this compound in the pursuit of novel therapeutic agents.

References

- 1. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 4. www1.udel.edu [www1.udel.edu]

- 5. spectroscopyonline.com [spectroscopyonline.com]

The Ascendance of a Privileged Scaffold: A Technical Guide to the Discovery and Medicinal Chemistry of Fluoro-indazole Derivatives

Introduction: The Strategic Convergence of Indazole and Fluorine in Drug Discovery

The indazole core, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, has long been recognized as a "privileged scaffold" in medicinal chemistry.[1][2][3][4] Its structural resemblance to endogenous purines like adenine allows it to effectively interact with a wide array of biological targets, including kinases, G-protein coupled receptors, and enzymes.[5][6] The indazole nucleus is relatively rare in nature, with only a few known natural products containing this moiety.[4] However, its synthetic accessibility and versatile biological activity have made it a cornerstone in the design of numerous therapeutic agents.[1][3][7] The journey of indazole in medicinal chemistry began with early synthetic explorations, with Emil Fischer reporting the first synthesis of an indazole derivative in the late 19th century.[4]

Parallel to the rise of the indazole scaffold, the strategic incorporation of fluorine into drug candidates has become a transformative approach in modern medicinal chemistry. The introduction of this small, highly electronegative atom can profoundly influence a molecule's physicochemical and pharmacological properties.[8] Key benefits of fluorination include enhanced metabolic stability by blocking sites susceptible to cytochrome P450 oxidation, improved binding affinity to target proteins through unique electronic interactions, and altered lipophilicity and pKa, which can optimize pharmacokinetic profiles.[9][10] This strategic use of fluorine as a bioisostere for hydrogen or hydroxyl groups has led to the development of numerous successful drugs across various therapeutic areas.[2][11][12]

This in-depth technical guide explores the synergistic combination of these two powerful concepts: the discovery and history of fluoro-indazole derivatives in medicinal chemistry. We will delve into the historical context of their emergence, detail the synthetic strategies for their preparation, and explore their diverse therapeutic applications, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this important class of molecules.

A Historical Perspective: The Dawn of Fluoro-indazoles

While pinpointing the absolute first synthesis of a fluoro-indazole derivative is challenging to document from historical records, its emergence can be understood as a logical progression at the intersection of two major advancements in medicinal chemistry. The mid-20th century saw a surge in the exploration of organofluorine chemistry for pharmaceutical applications, and in parallel, the indazole scaffold was gaining recognition for its therapeutic potential.

Early patents from pharmaceutical companies provide some of the first documented instances of fluoro-indazole derivatives. These patents, often focused on broad classes of compounds for various therapeutic targets, began to include examples of indazoles bearing fluorine substituents. For instance, patents from companies like Pfizer in the latter half of the 20th century started to feature fluorinated indazoles within their claims for novel therapeutic agents, indicating active research and development in this area.[13][14]

The rationale for introducing fluorine was often rooted in the desire to improve upon existing indazole-based compounds. By strategically placing fluorine atoms on the indazole core or on pendant functionalities, medicinal chemists aimed to enhance metabolic stability, modulate receptor binding, and improve oral bioavailability. This approach of "fluorine scanning" to optimize lead compounds became a common strategy in drug discovery programs.

Synthetic Strategies for Fluoro-indazole Derivatives

The synthesis of fluoro-indazole derivatives can be broadly categorized into two main approaches: the construction of the indazole ring from fluorinated precursors or the direct fluorination of a pre-existing indazole scaffold. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials.

Building the Scaffold: Synthesis from Fluorinated Precursors

A common and versatile method for preparing fluoro-indazoles involves the cyclization of appropriately substituted fluorinated phenylhydrazines or related precursors.

One established route to 4-fluoro-1H-indazole begins with 2,3-difluorobenzaldehyde. Reaction with hydrazine hydrate under elevated temperatures leads to the formation of the indazole ring system.[15]

Experimental Protocol: Synthesis of 4-Fluoro-1H-indazole from 2,3-Difluorobenzaldehyde [15]

-

To 2,3-difluorobenzaldehyde (1.0 eq), add hydrazine monohydrate (excess, e.g., 5-10 eq).

-

Heat the reaction mixture with stirring at a high temperature (e.g., 180 °C) for several hours (e.g., 10 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature.

-

Perform an aqueous work-up by adding ethyl acetate and water, and separate the organic layer.

-

Wash the organic layer with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford 4-fluoro-1H-indazole.

A multi-step synthesis starting from 3-fluoro-2-methylaniline provides access to 5-bromo-4-fluoro-1H-indazole, a valuable intermediate for further functionalization.[16]

Experimental Protocol: Synthesis of 5-Bromo-4-fluoro-1H-indazole [16]

-

Bromination: Dissolve 3-fluoro-2-methylaniline in acetonitrile and cool the solution. Add N-bromosuccinimide (NBS) portion-wise while maintaining a low temperature. After the reaction is complete, quench with sodium bisulfite.

-

Ring Closure: The resulting 4-bromo-3-fluoro-2-methylaniline is then subjected to a diazotization reaction followed by intramolecular cyclization to form the indazole ring. This is typically achieved using a nitrite source (e.g., isoamyl nitrite) in a suitable solvent.

-

Deprotection (if applicable): If a protecting group is used on the indazole nitrogen during the synthesis, it is removed in the final step to yield 5-bromo-4-fluoro-1H-indazole.

A common route to 6-fluoro-1H-indazole involves the Leimgruber-Batcho indole synthesis, adapted for indazole synthesis, starting from 2-methyl-5-fluoroaniline.[17]

Experimental Protocol: Synthesis of 6-Fluoro-1H-indazole [17]

-

Formation of Enamine: React 2-methyl-5-fluoroaniline with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form the corresponding enamine.

-

Reductive Cyclization: The enamine intermediate is then subjected to reductive cyclization using a reducing agent such as Raney nickel and hydrazine hydrate to form the 6-fluoro-1H-indazole.

7-Fluoro-1H-indazole can be synthesized from 2-fluoro-6-methylaniline through a sequence of acetylation, cyclization, and deacetylation.[2]

Experimental Protocol: Synthesis of 7-Fluoro-1H-indazole [2]

-

Acetylation: React 2-fluoro-6-methylaniline with acetic anhydride to form N-(2-fluoro-6-methylphenyl)acetamide.

-

Cyclization: Treat the acetylated intermediate with a nitrite source, such as isoamyl nitrite, in the presence of an acid (e.g., acetic acid) and acetic anhydride to induce cyclization to 1-acetyl-7-fluoro-1H-indazole.

-

Deacetylation: Remove the acetyl group by hydrolysis, for example, using ammonia in methanol, to yield 7-fluoro-1H-indazole.

Direct Fluorination of the Indazole Core

More recently, methods for the direct C-H fluorination of the indazole ring have been developed, offering a more atom-economical approach.

A simple and efficient metal-free method for the fluorination of 2H-indazoles at the C3 position has been reported using N-fluorobenzenesulfonimide (NFSI) as the fluorinating agent in water.[15]

Experimental Protocol: C3-Fluorination of 2H-Indazoles [15]

-

To a solution of the 2H-indazole derivative in water, add N-fluorobenzenesulfonimide (NFSI).

-

Stir the reaction mixture at ambient temperature under air.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate.

-

Purify the crude product by column chromatography to obtain the 3-fluoro-2H-indazole derivative.

Therapeutic Applications of Fluoro-indazole Derivatives

The incorporation of fluorine into the indazole scaffold has led to the discovery of potent and selective modulators of a wide range of biological targets, with applications in oncology, inflammation, infectious diseases, and neuroscience.

Anticancer Activity

Fluoro-indazole derivatives have shown significant promise as anticancer agents, particularly as kinase inhibitors.[1][5][18] Many kinases have a conserved ATP binding site, and the indazole scaffold can mimic the adenine portion of ATP, leading to competitive inhibition. Fluorine substitution can enhance the binding affinity and selectivity of these inhibitors.

| Compound Class | Target Kinase(s) | Key Findings | Reference(s) |

| 5-(2,6-difluorophenyl)-3-(pyrazin-2-yl)-1H-indazoles | Pim kinases | Picomolar to nanomolar inhibitory activity against Pim-1, Pim-2, and Pim-3. | [1][11] |

| 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles | FGFR | Potent inhibitors of Fibroblast Growth Factor Receptors. | [1][11] |

| 1H-indazole-3-amine derivatives | ALK | Entrectinib, a potent ALK inhibitor with an IC50 of 12 nM. | [1] |

| 3-(pyrrolopyridin-2-yl)indazole derivatives | Various | Potent anti-proliferative effects against multiple human cancer cell lines. | [1][11] |

Anti-inflammatory Activity

Fluoro-indazole derivatives have been investigated for their potential to treat inflammatory disorders by targeting key enzymes and receptors involved in the inflammatory cascade.[3][5]

| Compound | Target | Biological Activity | Reference(s) |

| 6-fluoroindazole scaffold | TRPA1 cation channel | Potent and selective antagonist of hTRPA1 with an IC50 of 0.043 μM. | [3] |

| 7-fluoroindazole derivatives | Spleen tyrosine kinase (Syk) | Excellent inhibitory potency with IC50 values ranging from 10 nM to 50 nM. | [3] |

| 5-fluoroindazole derivative | Human Neutrophil Elastase (HNE) | Good inhibitory potency with an IC50 value of 0.1 μM. | [3] |

Antiviral Activity

The antiviral potential of fluoro-indazole derivatives has been explored, particularly against HIV.

| Compound Class | Target | Key Findings | Reference(s) |

| 5-fluoroindazole derivatives | HIV Reverse Transcriptase (RT) | Act as non-nucleoside reverse transcriptase inhibitors (NNRTIs) with excellent metabolic stability. | [3] |

| Fluorinated indole derivatives (bioisosteres) | Various | Picomolar antiviral activity against certain viruses. | [3] |

Other Therapeutic Areas

The versatility of the fluoro-indazole scaffold extends to other therapeutic areas, including:

-

Neurodegenerative Diseases: As inhibitors of targets like the serotonin 6 (5-HT6) receptor for the potential treatment of Alzheimer's disease.[4]

-

Cardiovascular Diseases: As Rho kinase (ROCK) inhibitors, where a 6-fluoroindazole derivative showed a significant enhancement in inhibitory potency and oral bioavailability compared to its 4-fluoro counterpart.[3][19]

-

Antibacterial Agents: As inhibitors of DNA gyrase, with activity against Gram-positive bacteria.[6]

Causality Behind Experimental Choices: The Rationale for Fluorination

The decision to incorporate fluorine into an indazole-based drug candidate is a strategic one, driven by a deep understanding of fluorine's unique properties and their predictable impact on molecular behavior.

Enhancing Metabolic Stability

One of the primary reasons for introducing fluorine is to block metabolic "soft spots." Aromatic rings and benzylic positions are often susceptible to oxidation by cytochrome P450 enzymes, leading to rapid metabolism and clearance of a drug. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it much more resistant to enzymatic cleavage. By replacing a hydrogen atom at a metabolically labile position with fluorine, medicinal chemists can effectively "shield" the molecule from degradation, thereby increasing its half-life and systemic exposure.[7][10]

Modulating Physicochemical Properties for Improved Pharmacokinetics

Fluorine's high electronegativity can influence the pKa of nearby functional groups. For instance, placing a fluorine atom near a basic nitrogen can lower its pKa, which can be beneficial for reducing off-target effects or improving oral absorption. Fluorine substitution also impacts a molecule's lipophilicity (logP). While a single fluorine atom can increase lipophilicity, the effect is complex and context-dependent. Careful placement of fluorine can be used to fine-tune the overall lipophilicity of a molecule to optimize its solubility, permeability, and distribution in the body.[20]

Bioisosterism and Target Engagement

Fluorine is an excellent bioisostere for a hydrogen atom due to its similar size. This allows for its introduction without causing significant steric hindrance at the target binding site. Furthermore, the polarized C-F bond can participate in favorable electrostatic interactions with the protein target, such as dipole-dipole interactions or hydrogen bonds, which can enhance binding affinity. In some cases, fluorine can also serve as a bioisostere for a hydroxyl group, offering a non-hydrogen bond donating alternative that can improve metabolic stability and membrane permeability.[11][14]

Conclusion and Future Directions

The convergence of the privileged indazole scaffold with the strategic application of fluorine chemistry has created a rich and productive field of medicinal chemistry. Fluoro-indazole derivatives have demonstrated remarkable therapeutic potential across a spectrum of diseases, driven by their ability to potently and selectively modulate key biological targets. The continued development of novel synthetic methodologies, including more efficient and site-selective C-H fluorination techniques, will undoubtedly accelerate the discovery of new fluoro-indazole-based drug candidates. As our understanding of the subtle interplay between fluorine substitution and biological activity deepens, we can expect to see the emergence of even more sophisticated and effective fluoro-indazole therapeutics in the years to come.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. caribjscitech.com [caribjscitech.com]

- 7. austinpublishinggroup.com [austinpublishinggroup.com]

- 8. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. US6982274B2 - 1H-indazole compound - Google Patents [patents.google.com]

- 13. WO2009106980A3 - Indazole derivatives - Google Patents [patents.google.com]

- 14. 7-FLUORO INDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 15. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. WO2017186693A1 - Synthesis of indazoles - Google Patents [patents.google.com]

- 20. pnrjournal.com [pnrjournal.com]

A Technical Guide to Investigating the Mechanism of Action of Methyl 7-fluoro-1H-indazole-4-carboxylate

A Speculative Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Indazole Scaffold in Modern Drug Discovery

The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to the development of several FDA-approved drugs for a variety of therapeutic areas, most notably oncology.[3][4][5] Marketed drugs such as Axitinib, a potent kinase inhibitor for renal cell carcinoma, and Niraparib, a PARP inhibitor for ovarian cancer, feature the indazole core, underscoring its significance in the design of targeted therapies.[1][6]

Indazole-containing compounds are known to exhibit a wide array of biological effects, including anti-inflammatory, antimicrobial, anti-HIV, and potent antitumor activities.[1][2][7] A significant portion of the anticancer properties of indazole derivatives has been attributed to their ability to inhibit various protein kinases, which are critical regulators of cellular processes such as proliferation, differentiation, and survival.[4][8]

This technical guide focuses on Methyl 7-fluoro-1H-indazole-4-carboxylate , a specific indazole derivative that, while primarily utilized as a key intermediate in the synthesis of more complex biologically active molecules, possesses structural features that suggest intrinsic bioactivity.[9] Given the lack of direct mechanistic studies on this particular compound, this document aims to provide a comprehensive, speculation-driven framework for its investigation. We will dissect its molecular structure, propose plausible mechanisms of action based on established knowledge of related compounds, and provide detailed, actionable experimental protocols to validate these hypotheses.

Structural Analysis of this compound

The structure of this compound (CAS 1079993-19-3) offers several clues to its potential biological interactions:

-

1H-Indazole Core: This bicyclic system is a known pharmacophore that can engage in various non-covalent interactions with protein targets, including hydrogen bonding and π-π stacking.[2] The nitrogen atoms in the pyrazole ring can act as both hydrogen bond donors and acceptors.

-

7-Fluoro Substituent: The fluorine atom at the 7-position is a bioisostere for a hydrogen atom but introduces significant electronic changes. Its strong electronegativity can alter the acidity of the N-H bond of the pyrazole ring and influence the overall electron distribution of the aromatic system. This can modulate binding affinity and selectivity for specific protein targets. Furthermore, fluorine substitution can enhance metabolic stability and membrane permeability.

-

4-Carboxylate Group (Methyl Ester): The methyl carboxylate group at the 4-position is a potential hydrogen bond acceptor. While the ester may be liable to hydrolysis by cellular esterases to the corresponding carboxylic acid, this functional group can also participate in key binding interactions.

Speculative Mechanisms of Action and Validation Strategies

Based on the extensive literature on indazole derivatives, we can speculate on several potential mechanisms of action for this compound. For each hypothesis, a detailed experimental workflow is proposed.

Hypothesis 1: Inhibition of Protein Kinases

The most prominent activity of indazole-based compounds is the inhibition of protein kinases.[4][8] Many indazole derivatives function as ATP-competitive inhibitors by occupying the adenine-binding pocket of the kinase domain. The planar indazole ring is well-suited for this role.

Potential Kinase Targets:

-

VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Several indazole-pyrimidine based derivatives have shown potent VEGFR-2 inhibitory activity.[10]

-

FGFR1 (Fibroblast Growth Factor Receptor 1): Overactivity of FGFR1 is associated with various cancers.[11]

-

PLK4 (Polo-like kinase 4): A critical regulator of centriole duplication, its overexpression is linked to several cancer types.[12]

-

ERK1/2 (Extracellular signal-regulated kinases 1/2): Key components of the MAPK signaling pathway, which is frequently dysregulated in cancer.[6]

Caption: Workflow for validating kinase inhibition.

Detailed Protocols:

-

Broad Kinase Panel Screening:

-

Objective: To identify potential kinase targets from a large, diverse panel.

-

Methodology: Utilize a commercial kinase screening service (e.g., Eurofins, Reaction Biology) to test this compound at a fixed concentration (e.g., 10 µM) against a panel of hundreds of kinases. The assay typically measures the remaining kinase activity after incubation with the compound.

-

Data Analysis: Identify kinases with significant inhibition (e.g., >50%) for further investigation.

-

-

Biochemical IC50 Determination:

-

Objective: To determine the potency of inhibition for the identified kinase "hits".

-

Methodology: Perform an in vitro kinase assay using a purified recombinant kinase, a specific substrate, and ATP. A common method is an ADP-Glo™ Kinase Assay, which quantifies ADP production.

-

Prepare a serial dilution of this compound.

-

In a 96-well plate, add the kinase, its substrate, and the compound at various concentrations.

-

Initiate the reaction by adding ATP.

-

Incubate for a defined period (e.g., 60 minutes) at 30°C.

-

Stop the reaction and measure ADP production according to the assay kit protocol.

-

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

-

Cellular Target Engagement:

-

Objective: To confirm that the compound interacts with its target kinase within a cellular context.

-

Methodology: Use a technique like the Cellular Thermal Shift Assay (CETSA).

-

Treat intact cancer cells (e.g., A549 lung cancer cells) with this compound or a vehicle control.

-

Heat the cell lysates to a range of temperatures.

-

Separate soluble and aggregated proteins by centrifugation.

-

Analyze the amount of the target kinase remaining in the soluble fraction by Western blot.

-

-

Data Analysis: A shift in the melting temperature of the target kinase in the presence of the compound indicates direct binding.

-

-

Inhibition of Downstream Signaling:

-

Objective: To assess the functional consequence of kinase inhibition in cells.

-

Methodology:

-

Select a cell line where the target kinase is known to be active.

-

Treat the cells with increasing concentrations of this compound for a specified time.

-

Prepare cell lysates and perform Western blotting to detect the phosphorylation status of a known downstream substrate of the target kinase (e.g., for VEGFR-2, analyze phosphorylation of PLCγ1).

-

-

Data Analysis: A dose-dependent decrease in the phosphorylation of the downstream substrate would confirm the on-target activity of the compound.

-

Hypothesis 2: Induction of Apoptosis

Many indazole-based anticancer agents exert their effects by inducing programmed cell death, or apoptosis.[3][13] This can be a direct consequence of inhibiting pro-survival kinases or through other mechanisms.

Caption: Hypothesized intrinsic apoptosis pathway.

-

Cell Viability Assay:

-

Objective: To determine the cytotoxic effect of the compound on cancer cell lines.

-

Methodology: Use an MTT or CellTiter-Glo® Luminescent Cell Viability Assay.

-

Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for 48-72 hours.

-

Measure cell viability according to the manufacturer's protocol.

-

-

Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) from the dose-response curve.

-

-

Annexin V/Propidium Iodide (PI) Staining:

-

Objective: To quantify the percentage of apoptotic cells.

-

Methodology:

-

Treat cells with the compound at its GI50 concentration for 24, 48, and 72 hours.

-

Harvest the cells and stain them with FITC-conjugated Annexin V and PI.

-

Analyze the stained cells by flow cytometry.

-

-

Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

-

-

Caspase Activity Assay:

-

Objective: To measure the activation of key executioner caspases.

-

Methodology: Use a colorimetric or fluorometric assay to measure the activity of Caspase-3 and/or Caspase-7 in cell lysates after treatment with the compound.

-

Data Analysis: A significant increase in caspase activity compared to vehicle-treated cells indicates apoptosis induction.

-

-

Western Blot for Apoptotic Markers:

-

Objective: To examine changes in the expression of key apoptosis-regulating proteins.

-

Methodology: Treat cells with the compound, lyse them, and perform Western blotting for proteins such as cleaved Caspase-3, cleaved PARP, Bcl-2 (anti-apoptotic), and Bax (pro-apoptotic).

-

Data Analysis: An increase in cleaved Caspase-3, cleaved PARP, and the Bax/Bcl-2 ratio would strongly support the induction of apoptosis.[3]

-

Hypothesis 3: Cell Cycle Arrest

Some anticancer agents, including indazole derivatives, can halt the cell cycle at specific checkpoints, preventing cancer cells from dividing.[13]

-

Flow Cytometric Cell Cycle Analysis:

-

Objective: To determine the effect of the compound on cell cycle distribution.

-

Methodology:

-

Treat cancer cells with this compound at various concentrations for 24 hours.

-

Harvest the cells, fix them in cold 70% ethanol, and stain the DNA with a fluorescent dye like propidium iodide (PI).

-

Analyze the DNA content of the cells by flow cytometry.

-

-

Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a specific phase (e.g., G2/M) would indicate cell cycle arrest at that checkpoint.

-

-

Western Blot for Cell Cycle Regulators:

-

Objective: To investigate the molecular mechanism of the observed cell cycle arrest.

-

Methodology: Following compound treatment, perform Western blotting for key cell cycle regulatory proteins such as Cyclin B1, CDK1 (for G2/M arrest), p21, and p27.

-

Data Analysis: Changes in the expression levels of these proteins can elucidate the pathway leading to cell cycle arrest.

-

Quantitative Data Summary

The following table structure should be used to summarize the quantitative data obtained from the proposed experiments.

Table 1: Summary of In Vitro Bioactivity

| Assay Type | Cell Line / Target | Metric | Result (e.g., µM) |

| Cell Viability | A549 | GI50 | To be determined |

| Cell Viability | MCF-7 | GI50 | To be determined |

| Kinase Inhibition | Identified Kinase | IC50 | To be determined |

| Apoptosis Induction | A549 | % Apoptotic Cells | To be determined |

| Cell Cycle Arrest | A549 | % G2/M Arrest | To be determined |

Conclusion and Future Directions

This guide presents a speculative yet scientifically grounded framework for elucidating the mechanism of action of this compound. The proposed hypotheses—kinase inhibition, apoptosis induction, and cell cycle arrest—are based on the well-established activities of the broader indazole chemical class.[3][4][13] The detailed experimental workflows provide a clear and actionable path for researchers to systematically investigate these possibilities.

The results from these studies will be instrumental in determining whether this compound possesses standalone therapeutic potential or if its primary value remains as a scaffold for the synthesis of more complex and potent drug candidates. Further investigations could include in vivo efficacy studies in xenograft models, pharmacokinetic profiling, and structure-activity relationship (SAR) studies to optimize its activity.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. This compound [myskinrecipes.com]

- 10. Design, synthesis and biological evaluation of indazole–pyrimidine based derivatives as anticancer agents with anti-angiogenic and antiproliferative activities - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 11. benthamdirect.com [benthamdirect.com]

- 12. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and antitumor activity of some substituted indazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking Therapeutic Potential: A Technical Guide to the Biological Targets of Fluorinated Indazole Compounds

Introduction: The Strategic Advantage of Fluorine in Indazole-Based Drug Discovery

The indazole scaffold is a privileged bicyclic heteroaromatic system that has become a cornerstone in modern medicinal chemistry.[1] Its versatile structure allows for substitution at various positions, enabling the fine-tuning of physicochemical and pharmacological properties. A particularly successful strategy in optimizing indazole-based compounds has been the introduction of fluorine atoms. The unique properties of fluorine—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can significantly enhance metabolic stability, membrane permeability, binding affinity, and selectivity for biological targets.[2][3] This strategic incorporation of fluorine has led to the discovery of potent and selective modulators of a wide array of biological targets, paving the way for novel therapeutic agents in oncology, inflammation, and neurodegenerative diseases.[4][5]

This guide provides an in-depth exploration of the key biological targets of fluorinated indazole compounds. We will delve into the specific molecular interactions, the rationale behind experimental approaches for target identification and validation, and provide detailed protocols for key assays. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of fluorinated indazoles in their therapeutic programs.

Major Biological Target Classes of Fluorinated Indazoles

Fluorinated indazoles have demonstrated activity against a diverse range of protein families critical in various disease pathologies. The primary target classes include protein kinases, enzymes, ion channels, and nuclear receptors.

Protein Kinases: Precision Targeting of Cellular Signaling

Protein kinases are a large family of enzymes that play a crucial role in regulating cellular processes by phosphorylating specific substrate proteins.[6] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major focus of drug discovery efforts.[5] Fluorinated indazoles have emerged as potent and selective kinase inhibitors.

| Compound/Scaffold | Target Kinase(s) | Potency (IC50/EC50) | Therapeutic Area | Reference(s) |

| 6-fluoroindazole derivative (Cmpd 52) | Rho kinase (ROCK1) | 14 nM | Cardiovascular, Oncology | [2][4] |

| 5-fluoroindazole derivatives | RIP2 kinase | pIC50 < 8 | Inflammatory Diseases | [2] |

| Fluorinated 1H-indazol-3-amine (Cmpd 100) | FGFR1, FGFR2 | < 4.1 nM, 2.0 nM | Oncology | [1] |

| Fluorinated indazole derivative (Cmpd 36g) | EGFR | Sub-nanomolar | Oncology | [5] |

| 1H-indazole amide derivatives | ERK1/2 | 9.3 - 25.8 nM | Oncology | [1] |

| Benzimidazole-indazole derivative (Cmpd 22f) | FLT3, FLT3/D835Y | 0.941 nM, 0.199 nM | Acute Myeloid Leukemia | [7] |

| 6-fluoroindazole derivative | Syk kinase | 4 nM - 64 nM | Inflammatory Diseases | [2] |

The identification and validation of a kinase inhibitor require a multi-step process involving both biochemical and cell-based assays. The choice of assay is critical and depends on the specific research question, such as initial high-throughput screening, determining the mechanism of inhibition, or assessing cellular potency.[8][9]

Experimental workflow for kinase inhibitor discovery.

Detailed Protocol: Radiometric Kinase Assay

Principle and Rationale: The radiometric kinase assay is considered a gold-standard method for directly measuring kinase activity.[10][11] It relies on the transfer of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) to a specific substrate (peptide or protein) by the kinase. The amount of incorporated radioactivity is directly proportional to the kinase activity. This assay is highly sensitive, universally applicable to all kinases, and is not prone to interference from compound fluorescence or light scattering, making it ideal for primary screening and determining accurate inhibitory potency.[8]

Step-by-Step Methodology:

-

Reaction Setup:

-

Prepare a kinase reaction buffer appropriate for the specific kinase (typically containing a buffer like HEPES, MgCl₂, and a detergent).

-

In a 96-well or 384-well plate, add the test compound (fluorinated indazole) at various concentrations. Include a DMSO control (vehicle).

-

Add the kinase and the specific peptide or protein substrate to each well.

-

-

Initiation of Reaction:

-

Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP or [γ-³³P]ATP. The final ATP concentration should be close to the Michaelis-Menten constant (Km) for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.

-

-

Incubation:

-

Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.

-

-

Termination and Separation:

-

Terminate the reaction by adding a stop solution (e.g., phosphoric acid).

-

Spot a portion of the reaction mixture onto a phosphocellulose filter mat (e.g., P81). The phosphorylated substrate will bind to the filter, while the unreacted radiolabeled ATP will not.

-

-

Washing:

-

Wash the filter mat multiple times with a wash buffer (e.g., dilute phosphoric acid) to remove any unbound radiolabeled ATP.

-

-

Detection and Data Analysis:

-

Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Detailed Protocol: Microfluidic Mobility Shift Assay (MSA)

Principle and Rationale: The microfluidic mobility shift assay is a non-radioactive, fluorescence-based method for measuring kinase activity.[12] It relies on the separation of a fluorescently labeled substrate from its phosphorylated product based on differences in their electrophoretic mobility in a microfluidic chip. This method offers high precision, low sample consumption, and is well-suited for automated high-throughput screening and detailed kinetic studies.[8]

Step-by-Step Methodology:

-

Reaction Setup:

-

Prepare the kinase reaction in a low-volume 384-well plate. Each reaction should contain the kinase, a fluorescently labeled peptide substrate, ATP, and the test compound at various concentrations.

-

-

Incubation:

-

Incubate the reaction plate at the optimal temperature for the kinase for a defined period.

-

-

Termination:

-

Stop the reaction by adding a stop solution provided with the assay kit.

-

-

Analysis on a LabChip® EZ Reader (or similar instrument):

-

The instrument's sipper aspirates the sample from each well of the plate.

-

The sample is injected into the microfluidic chip where the substrate and product are separated by electrophoresis.

-

Both the substrate and product are detected by a laser-induced fluorescence detector.

-

-

Data Analysis:

-

The instrument's software calculates the amount of product formed by measuring the peak heights or areas of the substrate and product.

-

The percentage of conversion (substrate to product) is determined.

-

The kinase activity is calculated from the conversion rate.

-

IC50 values are determined by plotting the percentage of inhibition against the compound concentration.

-

FGFRs are receptor tyrosine kinases that, upon binding to fibroblast growth factors (FGFs), dimerize and autophosphorylate, initiating downstream signaling cascades that regulate cell proliferation, differentiation, and survival.[13][14] Aberrant FGFR signaling is implicated in various cancers.[15]

Simplified FGFR signaling pathway.

ROCK1 is a serine/threonine kinase that is a key downstream effector of the small GTPase RhoA.[16][17] The RhoA/ROCK1 pathway plays a central role in regulating the actin cytoskeleton, cell adhesion, and motility.[5]

Simplified ROCK1 signaling pathway.

Enzymes: Modulating Catalytic Activity

Fluorinated indazoles have also been developed as inhibitors of various enzymes involved in diverse physiological processes.

| Compound/Scaffold | Target Enzyme(s) | Potency (IC50) | Therapeutic Area | Reference(s) |

| Monofluorinated 3-guanidyl-indazoles | F1F0-ATPase | < 5 µM | Oncology | [2][4] |

| Fluorinated indazoles | iNOS, nNOS | Variable, selective inhibition | Inflammation, Neuroprotection | [4][18][19] |

| Fluorinated pyrazole-based hybrids | HIF prolyl hydroxylase (PHD2) | 0.5 nM, 20 nM | Anemia | [4] |

| Fluoropyrazole hybrids | ABL1 tyrosine kinase | 0.2 - 7 nM | Oncology | [4] |

| Indazole derivatives | Cyclooxygenase-2 (COX-2) | 12.32 - 23.42 µM | Inflammation | [20] |

The process for identifying enzyme inhibitors is similar to that for kinases, often starting with a high-throughput screen followed by more detailed characterization of the hits.

Detailed Protocol: Nitric Oxide Synthase (NOS) Inhibition Assay

Principle and Rationale: This assay measures the activity of nitric oxide synthase (NOS) by quantifying the amount of nitric oxide (NO) produced. Since NO is a short-lived radical, its stable metabolites, nitrite (NO₂⁻) and nitrate (NO₃⁻), are measured.[21] The Griess reagent is commonly used to detect nitrite in a colorimetric assay.[22][23] This method is robust and suitable for screening inhibitors of both inducible NOS (iNOS) and neuronal NOS (nNOS).

Step-by-Step Methodology:

-

Enzyme/Cell Preparation:

-

Reaction Setup:

-

In a 96-well plate, add the enzyme preparation or cells.

-

Add the test compound (fluorinated indazole) at various concentrations.

-

Add the necessary cofactors for the specific NOS isoform (e.g., NADPH, FAD, FMN, and tetrahydrobiopterin). For nNOS, also include Ca²⁺/calmodulin.

-

-

Initiation and Incubation:

-

Initiate the reaction by adding the substrate, L-arginine.

-

Incubate the plate at 37°C for a specified time.

-

-

Nitrite Detection (Griess Assay):

-

Transfer the supernatant to a new plate.

-

If measuring total NO production (nitrite + nitrate), first convert nitrate to nitrite using nitrate reductase.

-

Add Griess Reagent I (sulfanilamide in acid) followed by Griess Reagent II (N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate at room temperature for 10-15 minutes to allow for color development (a magenta azo dye).

-

-

Data Analysis:

-

Measure the absorbance at ~540 nm using a microplate reader.

-

Create a standard curve using known concentrations of sodium nitrite.

-

Calculate the concentration of nitrite in each sample from the standard curve.

-

Determine the percentage of NOS inhibition and calculate the IC50 value for each compound.

-

iNOS and nNOS are two isoforms of nitric oxide synthase that produce nitric oxide (NO), a key signaling molecule.[6] iNOS is typically induced during inflammation, while nNOS plays a role in neurotransmission.[24][25][26]

Simplified iNOS and nNOS signaling pathways.

Ion Channels: Regulating Ion Flow

Ion channels are pore-forming membrane proteins that allow the passage of ions across cell membranes, playing a fundamental role in neuronal signaling, muscle contraction, and other physiological processes.[27]

| Compound/Scaffold | Target Ion Channel | Potency (IC50) | Therapeutic Area | Reference(s) |

| 6-fluoroindazole scaffold (Cmpd 40) | TRPA1 | 43 nM | Inflammation | [4] |

Functional assays that measure changes in ion flux or membrane potential are the primary methods for identifying and characterizing ion channel modulators.

Detailed Protocol: FLIPR Calcium Imaging Assay

Principle and Rationale: The Fluorometric Imaging Plate Reader (FLIPR) assay is a high-throughput method for measuring changes in intracellular calcium concentration.[28][29][30] It is particularly useful for studying G-protein coupled receptors (GPCRs) that signal through calcium and for ion channels that are permeable to calcium, such as the TRPA1 channel.[31] The assay uses a calcium-sensitive fluorescent dye that exhibits an increase in fluorescence intensity upon binding to calcium.

Step-by-Step Methodology:

-

Cell Plating:

-

Plate cells expressing the target ion channel (e.g., TRPA1) in a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.

-

-

Dye Loading:

-

Prepare a dye-loading solution containing a calcium-sensitive dye (e.g., Fluo-4 AM or a component of the FLIPR Calcium Assay Kit) in an appropriate assay buffer.

-

Remove the culture medium from the cells and add the dye-loading solution.

-

Incubate the plate for a specified time (e.g., 1 hour) at 37°C to allow the cells to take up the dye.

-

-

Compound Addition and Measurement (Antagonist Mode):

-

Place the cell plate and a compound plate containing the fluorinated indazole antagonists at various concentrations into the FLIPR instrument.

-

The instrument will first measure the baseline fluorescence.

-

It will then add the antagonist from the compound plate to the cell plate and incubate for a short period.

-

Next, the instrument will add a known agonist of the ion channel (e.g., AITC for TRPA1) to stimulate calcium influx.

-

The fluorescence intensity is monitored in real-time before and after the addition of the agonist.

-

-

Data Analysis:

-

The change in fluorescence intensity upon agonist addition is a measure of the ion channel activity.

-

The inhibitory effect of the antagonist is determined by the reduction in the agonist-induced fluorescence signal.

-

Calculate the percentage of inhibition and determine the IC50 value for the antagonist.

-

TRPA1 is a non-selective cation channel that is activated by a variety of noxious stimuli, including cold temperatures, environmental irritants, and inflammatory agents.[18] It is a key player in pain and neurogenic inflammation.[1][2]

Simplified TRPA1 signaling pathway in sensory neurons.

Nuclear Receptors: Modulating Gene Transcription

Nuclear receptors are a class of ligand-activated transcription factors that regulate gene expression in response to binding small, lipophilic molecules.[32] They are involved in a wide range of physiological processes, and their dysregulation is associated with various diseases.

| Compound/Scaffold | Target Nuclear Receptor | Selectivity | Therapeutic Area | Reference(s) |

| Fluoroethylated indazole estrogen (FEIE) | Estrogen Receptor β (ERβ) | 41-fold ERβ/ERα | Oncology, Inflammation | [33] |

| Fluoropropylated indazole estrogen (FPIE) | Estrogen Receptor β (ERβ) | 17-fold ERβ/ERα | Oncology, Inflammation | [33] |

Conclusion and Future Perspectives

The strategic incorporation of fluorine into the indazole scaffold has proven to be a highly effective approach for the development of potent and selective modulators of a diverse array of biological targets. This guide has highlighted key examples of fluorinated indazoles targeting protein kinases, enzymes, ion channels, and nuclear receptors, and has provided a framework for their experimental validation. The continued exploration of fluorinated indazoles holds immense promise for the discovery of novel therapeutics for a wide range of human diseases. As our understanding of the intricate roles of these biological targets in disease pathogenesis deepens, so too will the opportunities for designing next-generation fluorinated indazole-based drugs with improved efficacy and safety profiles.

References

- 1. tandfonline.com [tandfonline.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Inflammation—the role of TRPA1 channel - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Nitric oxide synthase - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. reactionbiology.com [reactionbiology.com]

- 9. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. reactionbiology.com [reactionbiology.com]

- 12. manuals.plus [manuals.plus]

- 13. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A Network Map of FGF-1/FGFR Signaling System - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. creative-diagnostics.com [creative-diagnostics.com]

- 17. researchgate.net [researchgate.net]

- 18. TRPA1: A Gatekeeper for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. bellbrooklabs.com [bellbrooklabs.com]

- 21. sigmaaldrich.com [sigmaaldrich.com]

- 22. A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Nitric oxide signaling | Abcam [abcam.com]

- 25. Video: Nitric Oxide Signaling Pathway [jove.com]

- 26. Regulation of Inducible Nitric Oxide Synthase (iNOS) and its Potential Role in Insulin Resistance, Diabetes and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 27. reactionbiology.com [reactionbiology.com]

- 28. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]

- 29. moleculardevices.com [moleculardevices.com]

- 30. moleculardevices.com [moleculardevices.com]

- 31. High-Throughput Approaches to Studying Mechanisms of TRP Channel Activation - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 32. The Challenges In Small Molecule Drug Development – Part 2: Target Identification - Tempo Bioscience [tempobioscience.com]

- 33. researchgate.net [researchgate.net]

Literature review of 7-fluoro-1H-indazole-4-carboxylate analogs

An In-Depth Technical Guide to the Synthesis, Biological Evaluation, and Therapeutic Potential of 7-Fluoro-1H-Indazole-4-Carboxylate Analogs

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of numerous clinically successful therapeutics, including kinase and PARP inhibitors.[1][2] This guide provides a comprehensive technical overview of a specific, underexplored subclass: 7-fluoro-1H-indazole-4-carboxylate analogs. By synthesizing data from closely related indazole derivatives, we explore the strategic rationale for their design, propose robust synthetic pathways, and delineate potential biological applications. This document serves as a foundational resource, offering detailed experimental protocols and structure-activity relationship (SAR) insights to guide future research and development efforts in oncology, immunology, and beyond. We will delve into the critical role of the 7-fluoro substitution in modulating physicochemical properties and the potential of the 4-carboxylate moiety as a key interaction point or a handle for further derivatization.

Chapter 1: The Indazole Scaffold in Modern Drug Discovery

Introduction to Indazoles: A Privileged Heterocycle

Indazole, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, is a cornerstone of modern medicinal chemistry.[3] As a bioisostere of naturally occurring structures like indole and benzimidazole, it offers a unique combination of physicochemical properties, including hydrogen bonding capabilities and a rigid conformational framework, making it ideal for targeted interactions with biological macromolecules.[4] The indazole core exists in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and thus more commonly exploited in drug design.[3]

Pharmacological Significance: From Bench to Bedside

The therapeutic relevance of the indazole scaffold is firmly established, with several derivatives gaining regulatory approval for treating a range of diseases, primarily in oncology. These compounds validate the indazole core as a highly effective pharmacophore for targeting enzymes central to disease progression.[1][2]

| Drug Name | Primary Target(s) | Therapeutic Indication(s) |

| Niraparib | PARP-1, PARP-2 | Ovarian, Fallopian Tube, Peritoneal, and Prostate Cancer[3][5] |

| Axitinib | VEGFRs, PDGFR, c-KIT | Advanced Renal Cell Carcinoma[1][2] |

| Pazopanib | VEGFRs, PDGFR, FGFR, c-KIT | Renal Cell Carcinoma, Soft Tissue Sarcoma[1][4] |

| Entrectinib | TRK A/B/C, ROS1, ALK | ROS1-positive NSCLC, NTRK fusion-positive Solid Tumors[6] |

The Strategic Role of Fluorine Substitution

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability. A fluorine atom at the 7-position of the indazole ring, adjacent to the fused ring system, can significantly influence the molecule's electronic properties and lipophilicity. This substitution can block potential sites of metabolism and modulate the acidity of the N-H proton, thereby altering binding interactions with target proteins.[2]

Chapter 2: Synthesis of 7-Fluoro-1H-indazole-4-carboxylate Analogs

Retrosynthetic Analysis and Strategic Considerations

While direct literature on the synthesis of 7-fluoro-1H-indazole-4-carboxylates is limited, a robust synthetic strategy can be designed by combining established methods for indazole formation and functionalization. A logical retrosynthetic approach begins by disconnecting the indazole ring, suggesting a substituted fluorinated aniline as a key starting material. The carboxylate group can be introduced either prior to or after the cyclization step. A common and effective method for indazole ring formation involves diazotization of an ortho-substituted aniline followed by intramolecular cyclization.

Proposed Synthetic Pathway

The following pathway outlines a plausible and efficient route to synthesize ethyl 7-fluoro-1H-indazole-4-carboxylate, a representative analog of this class. The synthesis starts from commercially available 3-fluoro-2-methylaniline, a raw material noted for its utility in preparing related fluoro-indazoles.[7]

Caption: Proposed synthesis of Ethyl 7-fluoro-1H-indazole-4-carboxylate.

-

Step 1: Protection: The synthesis begins with the acetylation of 3-fluoro-2-methylaniline to protect the amine and direct subsequent reactions.

-

Step 2: Functionalization: The methyl group is functionalized, for instance, via benzylic bromination followed by displacement and reduction to introduce a handle for conversion to the carboxylic acid.

-